BenchChemオンラインストアへようこそ!

Sofiniclin

α4β2 nAChR Binding Affinity Ki

Sofiniclin (ABT-894) is a non-negotiable α4β2 nAChR full agonist benchmark (Ki=1.3 nM; IC50≈0.1 nM) for CNS translational research. Clinically validated against atomoxetine in Phase II ADHD trials and in MPTP-lesioned primates (70% LID reduction). It provides 30–60× the in vivo potency of ABT-089 with superior tolerability over ABT-594. This compound is NOT interchangeable with generic α4β2 agonists—substitution risks flawed study design and irreproducible results. Oral bioavailability and defined clinical dosing (1–4 mg BID) enable reliable PK/PD modeling. ≥98% pure solid, ideal for cognitive disorder, Parkinson's LID, and nicotinic receptor pharmacology studies.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 799279-80-4
Cat. No. B1681907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofiniclin
CAS799279-80-4
Synonyms3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo(3.2.0)heptane
ABT-894
sofinicline
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl
InChIInChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m0/s1
InChIKeyMBQYQLWSBRANKQ-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sofiniclin (ABT-894, CAS 799279-80-4): α4β2 Nicotinic Receptor Agonist for ADHD and Neurocognition Research


Sofiniclin (also known as Sofinicline or ABT-894) is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. Developed originally by Abbott Laboratories, it has been investigated in Phase II clinical trials as a non-stimulant treatment for attention-deficit/hyperactivity disorder (ADHD) and as a preclinical tool for studying cognitive function and nicotinic receptor modulation [2]. The compound is orally bioavailable and exists as a besylate salt for research applications [3].

Why Sofiniclin Cannot Be Replaced by Other α4β2 Agonists in Research


Within the α4β2 nicotinic receptor agonist class, compounds exhibit marked differences in binding affinity, intrinsic efficacy (full vs. partial agonism), and subtype selectivity profiles, leading to divergent in vivo potencies, tolerability, and therapeutic windows [1]. Direct comparative data demonstrate that Sofiniclin (ABT-894) is not interchangeable with closely related analogs such as ABT-089 (Pozanicline) due to a 30- to 60-fold difference in in vivo potency and distinct clinical efficacy and safety profiles relative to both older α4β2 agonists (e.g., ABT-594) and standard-of-care non-stimulants (e.g., atomoxetine) [2]. Generic substitution without reference to this specific quantitative evidence risks misinterpretation of experimental results and flawed study design [3].

Quantitative Differentiation of Sofiniclin (ABT-894) from Key Comparators


Binding Affinity Advantage vs. ABT-089 (Pozanicline) at α4β2 nAChR

In vitro radioligand binding assays demonstrate that Sofiniclin (ABT-894) exhibits substantially higher affinity for the α4β2 nicotinic receptor subtype compared to the related agonist ABT-089. Using 125I-epibatidine as the radioligand, the Ki of Sofiniclin is 1.3 nM . In contrast, ABT-089 exhibits a Ki of 16 nM at the same receptor subtype using 3H-cytisine . This represents an approximate 12-fold higher binding affinity for Sofiniclin, establishing a clear potency distinction at the molecular target level.

α4β2 nAChR Binding Affinity Ki Nicotinic Agonist

In Vivo Potency Advantage vs. ABT-089 in a Parkinson's Disease Dyskinesia Model

In a direct head-to-head comparison using a validated MPTP-lesioned non-human primate model of L-DOPA-induced dyskinesia (LID), Sofiniclin (ABT-894) demonstrated significantly greater potency than ABT-089 [1]. ABT-894 reduced LIDs by 70%, an effect comparable to nicotine [1]. ABT-089 reduced LIDs by only 30-50% and was found to be 30- to 60-fold less potent than ABT-894 in this model [1]. Both compounds acted on α4β2* and α6β2* nAChRs, but the potency differential is a critical factor for experimental design and interpretation [1].

Parkinson's Disease L-DOPA-Induced Dyskinesia In Vivo Efficacy Non-human Primate Model

Clinical Efficacy Benchmarking vs. Atomoxetine in Adult ADHD

In a randomized, double-blind, placebo-controlled Phase II dose-ranging study (NCT00429091) in adults with ADHD, the efficacy of Sofiniclin (ABT-894) was directly compared to that of atomoxetine, an approved non-stimulant ADHD medication [1]. At the 4 mg BID dose, Sofiniclin demonstrated a mean difference from placebo of -6.69 points (90% CI: -10.6, -2.8) on the CAARS:Inv Total Score [1]. The active comparator, atomoxetine 40 mg BID, achieved a mean difference of -7.98 points (90% CI: -12.5, -3.5) [1]. This data places Sofiniclin's efficacy within the same quantitative range as an established non-stimulant therapy [1].

ADHD Clinical Trial CAARS Non-stimulant Atomoxetine

Tolerability Profile vs. Less Selective α4β2 Agonist ABT-594

Clinical trial data from diabetic peripheral neuropathic pain studies indicate that Sofiniclin (ABT-894), a highly selective α4β2 agonist, was well tolerated at all tested doses with no significant safety issues identified [1]. This stands in contrast to the less selective α4β2 agonist ABT-594, which demonstrated analgesic efficacy in a previous study but was associated with significant tolerability limitations that hindered its clinical development [1]. While ABT-894 was not efficacious for neuropathic pain, its favorable tolerability profile, attributed to its enhanced subtype selectivity, supports its continued investigation in other CNS indications like ADHD where tolerability is paramount [1].

Tolerability Selectivity Adverse Events Neuropathic Pain α4β2 nAChR

Recommended Research Applications for Sofiniclin (ABT-894) Based on Quantitative Evidence


Preclinical Studies of Attention and Executive Function

Given its potent and selective α4β2 agonism (Ki = 1.3 nM) and clinical efficacy benchmarked against atomoxetine [1], Sofiniclin is an ideal tool for investigating nicotinic modulation of attention, working memory, and executive function in rodent and non-human primate models. Its non-stimulant mechanism allows for the study of cognitive enhancement without the confounds of psychomotor activation associated with amphetamines or methylphenidate [2].

Parkinson's Disease Dyskinesia Research

The direct in vivo evidence showing a 70% reduction in L-DOPA-induced dyskinesias (LIDs) in MPTP-lesioned monkeys [3] positions Sofiniclin as a critical tool for exploring the role of α4β2* and α6β2* nAChRs in the pathophysiology of LIDs. Its 30- to 60-fold greater potency over ABT-089 in this model [3] makes it the preferred compound for dose-response studies aimed at dissecting nicotinic mechanisms in Parkinson's disease motor complications.

Comparative Nicotinic Receptor Pharmacology

Sofiniclin serves as a benchmark high-affinity, full agonist of the α4β2 nAChR. Its well-characterized binding profile (IC50 ≈ 0.1 nM for the α4β2 subtype) [4] and favorable tolerability relative to less selective agonists like ABT-594 [5] make it an essential reference compound for screening novel nicotinic ligands, validating receptor occupancy assays, and establishing structure-activity relationships in medicinal chemistry programs targeting cognitive disorders.

Non-Stimulant ADHD Drug Development

The Phase II clinical trial data demonstrating efficacy similar to atomoxetine on the CAARS:Inv Total Score [1] supports the use of Sofiniclin as a positive control or reference agent in the development of novel non-stimulant ADHD therapeutics. Its oral bioavailability and defined clinical dose range (1-4 mg BID) facilitate translational pharmacokinetic/pharmacodynamic (PK/PD) modeling studies in preclinical species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofiniclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.